molecular formula C11H11N3O3S2 B8299884 N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide

N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide

Cat. No. B8299884
M. Wt: 297.4 g/mol
InChI Key: AIRLTBLLYSANOB-UHFFFAOYSA-N
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Patent
US09346798B2

Procedure details

N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide (Intermediate M; 0.200 g, 0.479 mmol) was dissolved in DCM (1.597 ml) and TFA (0.923 ml, 11.98 mmol) was added. The reaction was stirred at RT for 20 minutes at which time it was concentrated in vacuo. The crude reaction was purified via 2-g SCX column (product eluted with ammonia/methanol wash) to yield N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide (0.142 g, 0.478 mmol, 100% yield). m/z (ESI) 298.2 (M+H)+.
Name
N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Intermediate M
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.597 mL
Type
solvent
Reaction Step One
Name
Quantity
0.923 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=CC(C[N:8]([C:22]2[S:23][CH:24]=[CH:25][N:26]=2)[S:9]([C:12]2[CH:13]=[CH:14][C:15]3[NH:20][CH2:19][CH2:18][O:17][C:16]=3[CH:21]=2)(=[O:11])=[O:10])=CC=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[S:23]1[CH:24]=[CH:25][N:26]=[C:22]1[NH:8][S:9]([C:12]1[CH:13]=[CH:14][C:15]2[NH:20][CH2:19][CH2:18][O:17][C:16]=2[CH:21]=1)(=[O:10])=[O:11]

Inputs

Step One
Name
N-(4-methoxybenzyl)-N-(thiazol-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide
Quantity
0.2 g
Type
reactant
Smiles
COC1=CC=C(CN(S(=O)(=O)C=2C=CC3=C(OCCN3)C2)C=2SC=CN2)C=C1
Name
Intermediate M
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CN(S(=O)(=O)C=2C=CC3=C(OCCN3)C2)C=2SC=CN2)C=C1
Name
Quantity
1.597 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.923 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 20 minutes at which time it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude reaction
CUSTOM
Type
CUSTOM
Details
was purified via 2-g SCX column (product eluted with ammonia/methanol wash)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
S1C(=NC=C1)NS(=O)(=O)C=1C=CC2=C(OCCN2)C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.478 mmol
AMOUNT: MASS 0.142 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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